molecular formula C₂₁H₃₀Cl₃NO₁₀ B1140360 Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate CAS No. 150607-96-8

Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate

Cat. No. B1140360
CAS RN: 150607-96-8
M. Wt: 562.83
InChI Key:
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Description

Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate (MTBTAG) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of alpha-D-glucopyranuronate, which is a sugar molecule. The synthesis of MTBTAG involves several steps, and its mechanism of action is not fully understood. However, recent studies have shown promising results in its biochemical and physiological effects, making it a potential candidate for further research.

Scientific Research Applications

Crystal Polymorphism

The polymorphism of Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-d-glucopyranouronate, a closely related compound, has been investigated, revealing two polymorphic forms with significant differences in their crystal structures and intermolecular hydrogen bonding. This discovery is crucial for understanding the physical properties and reactivity of such compounds in various solvents (Hayes et al., 2013).

Synthesis of Psilocin Glucuronide

Methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-d-glucopyranuronate was used in a two-step synthesis of psilocin glucuronide (PCG), the main metabolite of psilocin. This process involved optimizing hydrolysis conditions in serum and urine, highlighting the compound's utility in synthesizing stable glucuronide conjugates for forensic and pharmaceutical analysis (Martin et al., 2014).

Glycosylation Reactions

The compound served as a glycosyl donor in glycosylation reactions, illustrating its importance in synthesizing complex glucuronides and disaccharides for biochemical studies and potential therapeutic applications. This includes its use in the efficient synthesis of disaccharides and glucuronide conjugates of various bioactive molecules (Soliman et al., 2003).

Glucuronide Conjugates Synthesis

Glucuronide conjugates of Soraprazan (BY359), a novel anti-secretory drug, were synthesized using a novel N-acetylated Soraprazan. This showcases the role of methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-d-glucopyranuronate in accessing glucuronide metabolites that are not directly accessible through conventional methods, thus aiding in the development of new drugs and the study of their metabolism (Senn-Bilfinger et al., 2006).

properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3/t11-,12-,13-,14+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIDTXJAPRZHSL-BXIXQQKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150607-96-8
Record name 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronic acid methyl ester
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